4-Ethynyl-2,6-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2,6-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3F2N and a molecular weight of 139.1 g/mol . This compound is characterized by the presence of ethynyl and difluoro substituents on the pyridine ring, which impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,6-difluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C), which yields a mixture of fluorinated pyridines . Another approach involves the use of nucleophilic substitution reactions, where 4-bromo-2,6-difluoropyridine undergoes substitution with ethynyl groups through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yields. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and selectivity of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethynyl-2,6-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The ethynyl group can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Fluorinating Agents: AlF3, CuF2
Catalysts: Palladium-based catalysts for cross-coupling reactions
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products:
Substituted Pyridines: Products with various nucleophiles replacing the fluorine atoms
Coupled Products: Products formed from cross-coupling reactions with different aryl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2,6-difluoropyridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethynyl-2,6-difluoropyridine involves its interaction with molecular targets through its ethynyl and difluoro substituents. These groups can influence the electron distribution within the molecule, affecting its reactivity and binding affinity to various targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Vergleich Mit ähnlichen Verbindungen
2,6-Difluoropyridine: Lacks the ethynyl group, making it less reactive in cross-coupling reactions.
4-Bromo-2,6-difluoropyridine: Contains a bromine atom instead of an ethynyl group, used as an intermediate in the synthesis of 4-Ethynyl-2,6-difluoropyridine.
4′-Ethynyl-2-fluoro-2′-deoxyadenosine: A nucleoside analog with antiviral properties, highlighting the importance of ethynyl and fluoro substituents in bioactivity.
Uniqueness: this compound is unique due to the combination of ethynyl and difluoro substituents, which enhance its reactivity and versatility in synthetic applications. Its ability to undergo various cross-coupling reactions makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C7H3F2N |
---|---|
Molekulargewicht |
139.10 g/mol |
IUPAC-Name |
4-ethynyl-2,6-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-3-6(8)10-7(9)4-5/h1,3-4H |
InChI-Schlüssel |
WOCGLYLQVGRGIT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=NC(=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.